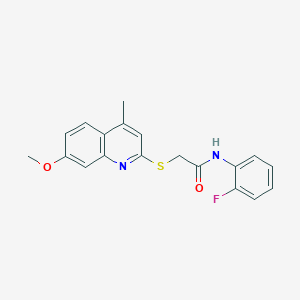
N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, also known as FMQA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Properties and Structural Aspects
Research on chemical derivatives similar to N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide highlights their structural characteristics and potential applications in scientific fields. Structural analysis of related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, reveals their ability to form gels and crystalline structures upon interaction with various acids. These compounds exhibit significant fluorescence properties when interacting with specific molecules, indicating potential applications in fluorescent tagging and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity
A study focusing on quinoline derivatives has shown promising antimalarial activity, demonstrating the potential of these compounds in developing new antimalarial drugs. The synthesis and structure-activity relationships of these compounds, including those with modifications on the quinoline nucleus, have shown effectiveness against resistant strains of malaria, suggesting the broad applicability of such derivatives in pharmacological research (Werbel et al., 1986).
Synthesis and Reactions
Further studies on the synthesis and chemical reactions of quinolone derivatives bearing mercapto groups have been conducted, showcasing the versatility of these compounds in chemical synthesis. These studies provide insights into the chemical behavior and potential applications of quinolone derivatives in the development of new chemical entities with varied biological activities (Al-Masoudi, 2003).
Metabolism and Herbicidal Activity
Research into the metabolism of related chloroacetamide herbicides has offered insights into the metabolic pathways and potential environmental impacts of these compounds. Understanding the metabolism of such chemicals can inform their safe use and potential ecological consequences, contributing to the development of environmentally friendly herbicidal solutions (Coleman et al., 2000).
Antibacterial Properties
The exploration of novel antibacterial agents has led to the identification of quinolone derivatives with potent activities against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound derivatives in addressing emerging antibiotic resistance and developing new antibacterial therapies (Kuramoto et al., 2003).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-9-19(22-17-10-13(24-2)7-8-14(12)17)25-11-18(23)21-16-6-4-3-5-15(16)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMQWCFFPMEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
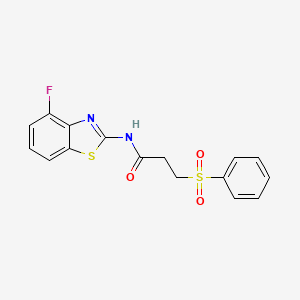
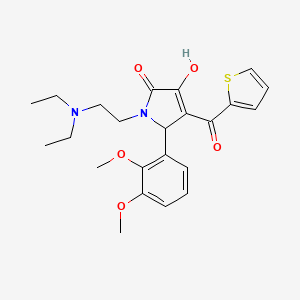
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2567522.png)
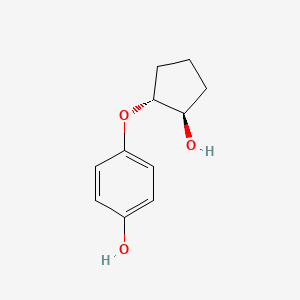
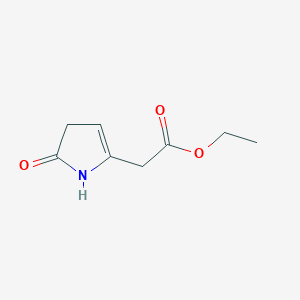

![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)
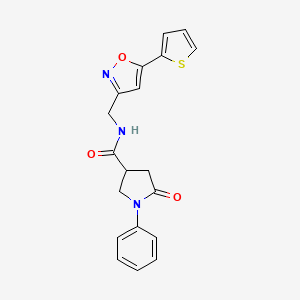




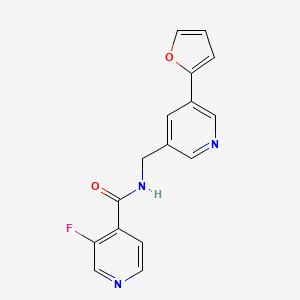
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)
